Methyl 3-benzamido-2-(benzoyloxy)benzoate
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Overview
Description
Methyl 3-benzamido-2-(benzoyloxy)benzoate is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by its unique structure, which includes a benzamido group and a benzoyloxy group attached to a benzoate core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-benzamido-2-(benzoyloxy)benzoate typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acids and amines in the presence of a catalyst such as diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is advantageous due to its high efficiency, mild reaction conditions, and eco-friendly nature.
Industrial Production Methods
In an industrial setting, the production of benzamides often involves the use of high-temperature reactions between carboxylic acids and amines. The process may include the use of robust catalysts and optimized reaction conditions to achieve high yields and purity. The use of ultrasonic irradiation and green catalysts is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-benzamido-2-(benzoyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like nitric acid (HNO3) for nitration or halogens for halogenation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can yield nitro derivatives, while reduction can produce amines.
Scientific Research Applications
Methyl 3-benzamido-2-(benzoyloxy)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of methyl 3-benzamido-2-(benzoyloxy)benzoate involves its interaction with specific molecular targets. The benzamido group can form hydrogen bonds with proteins, potentially inhibiting their activity. The benzoyloxy group may also interact with other molecular pathways, contributing to the compound’s overall biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3,4,5-trimethoxy-2-(2-(nicotinamido)benzamido)benzoate: This compound is a fungal metabolite with similar structural features.
2,3-Dimethoxybenzamides: These compounds are synthesized from 2,3-dimethoxybenzoic acid and have applications in antioxidant and antibacterial research.
Uniqueness
Methyl 3-benzamido-2-(benzoyloxy)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
918943-18-7 |
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Molecular Formula |
C22H17NO5 |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
methyl 3-benzamido-2-benzoyloxybenzoate |
InChI |
InChI=1S/C22H17NO5/c1-27-22(26)17-13-8-14-18(23-20(24)15-9-4-2-5-10-15)19(17)28-21(25)16-11-6-3-7-12-16/h2-14H,1H3,(H,23,24) |
InChI Key |
XRNWBOCWEMMPJW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)NC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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